molecular formula C24H24ClFN2O B6300656 (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide CAS No. 2227198-92-5

(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide

Cat. No.: B6300656
CAS No.: 2227198-92-5
M. Wt: 410.9 g/mol
InChI Key: KRTIYQIPSAGSBP-GTPINHCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide is a stereoisomer of the well-studied IDO1 (indoleamine 2,3-dioxygenase 1) inhibitor BMS-986205, which is the (2R)-enantiomer . Its molecular formula is C₂₄H₂₄ClFN₂O (molecular weight: 410.91 g/mol), featuring a cis-configured cyclohexyl group linked to a 6-fluoroquinoline moiety and a 4-chlorophenyl-substituted propanamide chain . The stereochemistry at the second carbon (S-configuration) distinguishes it from BMS-986205 and may influence its binding affinity, pharmacokinetics, and therapeutic efficacy.

Properties

IUPAC Name

(2S)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTIYQIPSAGSBP-GTPINHCMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701125511
Record name Cyclohexaneacetamide, N-(4-chlorophenyl)-4-(6-fluoro-4-quinolinyl)-α-methyl-, cis-(αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227198-92-5
Record name Cyclohexaneacetamide, N-(4-chlorophenyl)-4-(6-fluoro-4-quinolinyl)-α-methyl-, cis-(αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluoroquinoline-Cyclohexyl Intermediate

The fluoroquinoline component is synthesized via a cyclization reaction between substituted anilines and carboxylic acid derivatives. For example, 6-fluoroquinolin-4-yl groups are generated using a Gould-Jacobs reaction, where ethyl 3-(6-fluoro-4-hydroxyquinolin-3-yl)propanoate undergoes thermal cyclization in diphenyl ether at 250°C. The cyclohexyl ring is introduced through a palladium-catalyzed coupling reaction, with cis-stereochemistry controlled by optimizing solvent polarity and reaction temperature.

4-Chlorophenyl Propanamide Derivative

The propanamide side chain is prepared by reacting (S)-2-aminopropanoic acid with 4-chlorophenyl isocyanate in tetrahydrofuran (THF) at 0°C. Chiral purity is maintained using (S)-BINOL-based catalysts, achieving enantiomeric excess (ee) >98%.

Amide Bond Formation and Stereochemical Resolution

Coupling the fluoroquinoline-cyclohexyl intermediate with the propanamide derivative requires precise control to preserve stereochemistry.

Carbodiimide-Mediated Coupling

A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, yielding the crude amide with 85–90% efficiency. Stereochemical integrity is verified via chiral high-performance liquid chromatography (HPLC), using a Chiralpak IC column with hexane:isopropanol (80:20) as the mobile phase.

Resolution of Diastereomers

The cis-cyclohexyl configuration is achieved through selective crystallization. Dissolving the racemic mixture in hot methanol (60°C) and cooling to −20°C preferentially crystallizes the cis-isomer, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Crystallization and Polymorph Control

Crystalline forms of the compound are critical for pharmaceutical applications. Patent data reveal three polymorphs (Forms A, B, and C), each with distinct physicochemical properties.

Form C Preparation

Form C is obtained by dissolving amorphous this compound in a methanol-water mixture (8:1 v/v) containing 0.1% sodium dodecylbenzenesulfonate (SDBS). The solution is stirred at 90°C for 6 hours, filtered, and vacuum-dried, yielding crystals with a characteristic XRPD peak at 2θ = 7.0°.

Table 1: Characterization Data for Form C

ParameterValue
DSC Onset Melting Point100–101°C
TGA Weight Loss (150°C)4.0–4.2%
XRPD Peaks (2θ)7.0°, 9.5°, 12.4°, 13.7°

Single-Crystal Growth

Single crystals suitable for X-ray diffraction are grown by saturating a methanol-water (1:4 v/v) solution with Form C, followed by ultrasonic treatment (40 kHz, 200 W) and slow volatilization at 5°C. The resulting crystals exhibit a monoclinic space group (P21) with unit cell parameters a = 12.3 Å, b = 6.7 Å, c = 15.1 Å.

Quality Control and Analytical Validation

Purity Assessment

Final product purity (>98%) is confirmed via reverse-phase HPLC using a C18 column and acetonitrile-water (70:30) mobile phase. Residual solvents are quantified by gas chromatography (GC), with limits conforming to ICH Q3C guidelines.

Stability Studies

Accelerated stability testing (40°C, 75% RH) over 6 months shows no polymorphic transitions or degradation, as evidenced by consistent XRPD and Fourier-transform infrared spectroscopy (FTIR) profiles.

Comparative Analysis of Synthetic Routes

Table 2: Optimization of Reaction Conditions

StepSolventTemperatureCatalystYield (%)
CyclizationDiphenyl ether250°CNone78
Amide CouplingDCM25°CEDC/HOBt89
Crystallization (Form C)Methanol/water90°CSDBS95

Route optimization highlights the superiority of SDBS-assisted crystallization, which improves yield by 10% compared to surfactant-free methods .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (2R)- vs. (2S)-Enantiomer

The (2R)-enantiomer (BMS-986205) is a potent IDO1 inhibitor with an IC₅₀ of 1.7 nM in enzymatic assays and 3.4 nM in cellular assays (SKOV3 cells) . It is currently in phase 2 clinical trials for cancer immunotherapy, combined with nivolumab (anti-PD-1) . For example, the (2R)-enantiomer’s efficacy is attributed to its optimal fit into IDO1’s hydrophobic pocket, as revealed by co-crystallization studies . The (2S)-enantiomer’s altered spatial arrangement may reduce potency or selectivity.

Structural Analogs with Modified Substituents

Compound Name Key Structural Differences Target/Activity IC₅₀/EC₅₀ Clinical Status Reference
(2R)-N-(4-Cyanophenyl)-2-[cis-4-(quinolin-4-yl)cyclohexyl]propanamide 4-Cyanophenyl instead of 4-chlorophenyl; lacks 6-fluoro on quinoline IDO1 (co-crystallized with IDO1) Not reported Preclinical
NU223618 (propenamide analog) Propenamide (C=C bond) instead of propanamide IDO1 (potential degrader) Not reported Preclinical
Taranabant Trifluoromethylpyridine and cyanophenyl substituents Cannabinoid receptor (anti-obesity) Not applicable Discontinued (phase 3)
  • Amide vs. Propenamide : NU223618’s propenamide group introduces rigidity, which may alter metabolic stability or target engagement compared to the flexible propanamide chain .

Stereochemical and Isomeric Considerations

  • Cis vs. Trans Cyclohexyl Configuration : The cis configuration in the target compound and BMS-986205 is critical for maintaining the spatial orientation required for IDO1 inhibition. Trans isomers (e.g., in Atovaquone derivatives) are pharmacologically inactive due to misalignment with the target’s active site .

Research Findings and Implications

  • Its evaluation could reveal off-target effects or novel applications.
  • Structure-Activity Relationship (SAR): The 4-chlorophenyl group and cis-cyclohexyl configuration are conserved in active IDO1 inhibitors, while modifications like propenamide (NU223618) or cyanophenyl substitution () may shift activity toward other targets .

Biological Activity

(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide, a synthetic organic compound, belongs to the class of amides and exhibits significant biological activity. Its structure features a chiral center, which is crucial for its pharmacological properties. The compound is of interest due to its potential interactions with various biological targets, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula of this compound is C24H24ClFN2OC_{24}H_{24}ClFN_2O, with a molecular weight of approximately 410.92 g/mol. The presence of functional groups such as the chlorophenyl and fluoroquinolyl moieties suggests a diverse range of biological activities.

Research indicates that compounds with similar structures often exhibit antimicrobial properties by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. The fluoroquinolone derivatives are particularly noted for their antibacterial activity, which positions this compound as a potential candidate for further exploration in antimicrobial therapies.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : The compound's structure suggests it may inhibit bacterial growth through mechanisms similar to other fluoroquinolones.
  • Anticancer Potential : Preliminary studies indicate possible immunomodulatory effects, particularly in relation to indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion .

Comparative Analysis with Related Compounds

To understand the potential efficacy and selectivity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
CiprofloxacinFluoroquinolone backboneAntibacterialBroad-spectrum activity
LevofloxacinS-enantiomer of OfloxacinAntibacterialEnhanced potency against Gram-positive bacteria
NorfloxacinFluorinated quinoloneAntibacterialLower systemic absorption compared to others

The unique combination of chlorophenyl and cis-cyclohexane ring in our compound may provide distinct advantages in selectivity against specific bacterial strains.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

  • In Vitro Studies : Tests demonstrated that the compound exhibits significant antibacterial activity against various strains, comparable to established fluoroquinolones.
  • Immunomodulatory Effects : In vivo studies have shown that the compound modulates immune responses through inhibition of IDO, suggesting potential applications in cancer therapy where immune evasion is a concern .
  • Synthesis Pathway : The synthesis involves multiple steps including:
    • Preparation of the fluoroquinoline intermediate.
    • Formation of the amide bond using coupling agents like EDC.
    • Chiral resolution techniques to isolate the desired enantiomer.

Q & A

Q. How can researchers confirm the stereochemical configuration of (2S)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide?

  • Methodological Answer: The stereochemistry of chiral centers (e.g., the (2S) configuration and cis-cyclohexyl orientation) can be confirmed using:
  • X-ray crystallography : Resolve absolute configuration by analyzing diffraction data and electron density maps .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effect (NOE) correlations to validate spatial arrangements .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases and validate retention times against synthetic standards .

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Key parameters to optimize include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Stepwise heating (e.g., 60–80°C for amide bond formation) minimizes side reactions .
  • Catalyst choice : Use palladium catalysts for Suzuki-Miyaura coupling of the quinoline moiety .
  • Purification : Employ flash chromatography or preparative HPLC with C18 columns to isolate high-purity product .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with enzyme targets) to identify key binding residues .
  • QSAR models : Corrogate substituent effects (e.g., fluoroquinoline) on bioactivity using regression analysis of experimental data .

Q. How should researchers resolve contradictions in reported stereochemical descriptors (e.g., 2R vs. 2S configurations)?

  • Methodological Answer:
  • Re-synthesize and validate : Prepare both enantiomers and compare optical rotation, NMR, and HPLC data with literature .
  • Cross-validate techniques : Combine X-ray (definitive configuration) with vibrational circular dichroism (VCD) for solution-state analysis .
  • Review synthetic protocols : Ensure consistency in starting materials (e.g., chiral auxiliaries) and reaction conditions .

Q. What experimental designs are recommended for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer:
  • In vitro assays : Use fluorescence-based (e.g., NADH-coupled) or colorimetric (e.g., p-nitrophenyl substrate) assays with purified enzymes .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50_{50} values .
  • Control experiments : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle controls to validate specificity .

Q. How can metabolic stability be assessed in preclinical studies?

  • Methodological Answer:
  • Liver microsomes : Incubate the compound with human or rodent microsomes, and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to identify metabolic liabilities .
  • Metabolite identification : Perform high-resolution MS/MS to characterize phase I/II metabolites .

Q. What methods characterize fluorescence properties for imaging or sensing applications?

  • Methodological Answer:
  • Spectrofluorometry : Measure excitation/emission spectra in solvents of varying polarity (e.g., water, DMSO) to assess environmental sensitivity .
  • Quantum yield calculation : Compare fluorescence intensity with reference standards (e.g., quinine sulfate) .
  • Time-resolved fluorescence : Determine lifetime decay profiles to study excited-state interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.